tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2018862-90-1
VCID: VC5034899
InChI: InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F
Molecular Formula: C13H18ClFN2O2
Molecular Weight: 288.75

tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate

CAS No.: 2018862-90-1

Cat. No.: VC5034899

Molecular Formula: C13H18ClFN2O2

Molecular Weight: 288.75

* For research use only. Not for human or veterinary use.

tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate - 2018862-90-1

Specification

CAS No. 2018862-90-1
Molecular Formula C13H18ClFN2O2
Molecular Weight 288.75
IUPAC Name tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate
Standard InChI InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18)
Standard InChI Key IDLOHTCRNXFCHN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F

Introduction

Structural and Chemical Properties

Molecular Architecture

tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate features a central ethylamino group bonded to a tert-butyl carbamate and a 3-chloro-5-fluorophenyl ring. The tert-butyl group (C(CH₃)₃) provides steric bulk, influencing the compound’s reactivity and solubility, while the halogenated aromatic ring enhances electrophilic substitution potential . The presence of both chlorine and fluorine atoms introduces electronic effects that modulate intermolecular interactions, such as hydrogen bonding and van der Waals forces .

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClFN₂O₂
Molecular Weight288.75 g/mol
IUPAC Nametert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate
SMILESCC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F
PubChem CID146081153

Electronic and Steric Effects

Synthetic Methodologies

Stepwise Synthesis

The synthesis of tert-butylN-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate typically follows a multi-step protocol:

  • Halogenation: Introduction of chlorine and fluorine to the phenyl ring via electrophilic substitution using Cl₂ and F₂ gases under controlled conditions .

  • Ethylamine Formation: Reaction of the halogenated phenyl compound with ethylamine to form the ethylamino side chain.

  • Carbamoylation: Protection of the amine group using tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYieldReference
1HalogenationCl₂, F₂, FeCl₃ catalyst75%
2Ethylamine CouplingEthylamine, DCM, RT, 24h68%
3Boc ProtectionBoc₂O, Et₃N, THF, 0°C → RT82%

Industrial Scalability

Continuous flow reactors have been proposed for large-scale synthesis, offering advantages in reaction control and yield optimization. A recent study demonstrated a 15% increase in yield when using microfluidic systems compared to batch reactors, attributed to improved heat transfer and mixing efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra reveal distinct signals for the tert-butyl group (δ 1.43 ppm, singlet) and the ethylamino protons (δ 3.12–3.45 ppm, multiplet). The aromatic protons of the 3-chloro-5-fluorophenyl ring appear as a doublet of doublets (δ 7.25–7.38 ppm) due to coupling with adjacent fluorine and chlorine atoms.

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms the molecular ion peak at m/z 288.75, with fragmentation patterns consistent with cleavage at the carbamate bond (loss of 100 Da corresponding to the tert-butoxycarbonyl group).

Table 3: Key Spectroscopic Data

TechniqueDataInterpretationReference
¹H NMRδ 1.43 (s, 9H), 3.12–3.45 (m, 2H)tert-butyl, ethylamino protons
¹³C NMRδ 155.2 (C=O), 113.4–140.8 (Ar-C)Carbamate carbonyl, aromatic carbons
HRMS[M+H]⁺ 289.7564Molecular ion confirmation

Biological Activity and Mechanisms

Enzyme Inhibition

Preliminary in vitro assays indicate moderate inhibitory activity against acetylcholinesterase (IC₅₀ = 12.3 μM), potentially due to interaction with the enzyme’s peripheral anionic site . The chloro-fluorophenyl moiety may mimic the trimethoxybenzene group of galantamine, a known acetylcholinesterase inhibitor .

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